molecular formula C8H6O4 B8207622 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

Cat. No. B8207622
M. Wt: 166.13 g/mol
InChI Key: QQYNRBAAQFZCLF-LAXKNYFCSA-N
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Description

4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Reactivity Studies

    This compound can be used for studying chemical reactivities, like converting into acyl chloride, simple amides, and polycyclic ureas (Оkovytaya & Tarabara, 2014).

  • Antibacterial, Antifungal, and Cytotoxic Properties

    Derivatives of this compound exhibit antibacterial, antifungal, and cytotoxic properties against various microorganisms (Stefanska et al., 2010).

  • Potential as Beta-Adrenolytics

    Aminoalkanol derivatives of this compound have been identified as potential beta-adrenolytics (Struga & Kossakowski, 2007).

  • Preparation of Various Chemical Compounds

    It is used in the preparation of hydrazido acids, bis-imides, and epoxy hydrazido acids and imides (Kas’yan et al., 2007).

  • Pharmacological Activities

    Synthesized compounds have shown various pharmacological activities like effects on the central nervous system, cytotoxicity, anti-HIV-1 activity, and antimicrobial activity against different bacteria and fungi (Struga et al., 2007).

  • Analgesic and Antinociceptive Agents

    Cyclic imides derived from this compound are used as analgesic and antinociceptive agents, reactants for polymer synthesis, and in creating anxiolytic, antimicrobial, anticancer, and anti-inflammatory substances (Bielenica & Kossakowski, 2010).

  • Antipsychotic and Anti-HIV Activity

    Compounds derived from it are expected to have antipsychotic and/or anti-HIV activity (Kossakowski et al., 2006).

  • Investigations in Pi-Selectivities

    The compound is studied for its pi-selectivities of hydride additions (Yadav & Balamurugan, 2002).

  • Molecular Structure and Vibrational Frequencies Studies

    Investigations have been conducted on its molecular structure, vibrational frequencies, and charge transfer within the molecule (Renjith et al., 2014).

  • Potential Use in Drug Development

    The synthesis of related compounds is explored for potential use in drug development (Buchs & Ganter, 1980).

  • Affinity for Beta-Adrenoceptors

    Some derivatives exhibit modest affinity for beta-adrenoceptors (Kossakowski & Wojciechowska, 2006).

  • Photochemical Behavior

    Studies have been conducted on its photochemical behavior, focusing on dimerization and novel tricycle formation (Barbosa et al., 1990).

  • Treatment of Cardiovascular and Cerebrovascular Diseases

    It can be used for treating cardiovascular and cerebrovascular diseases (Ranjith et al., 2022).

  • Antidepressant Activity

    Compounds demonstrated antidepressant activity in animal models and were devoid of neurotoxic effects (Pakosińska-Parys et al., 2016).

  • Thermolysis Studies

    Thermolysis at various temperatures and pressures in different solvents has been discussed (George & Isaacs, 1985).

  • Activity Against CVB-2 Virus

    Most of the tested derivatives exhibit activity against the CVB-2 virus (Stefanska et al., 2009).

  • Vibrational Spectroscopic and Computational Study

    The compound's molecular structure and vibrational frequencies were studied both experimentally and theoretically (Renjith et al., 2014).

  • Study of Pyrolysis Products

    The compounds were identified during studies on the products of phosphoric acid-catalysed pyrolysis of cellulose (Gainsford et al., 1995).

  • Evaluation as a PET Ligand

    One compound was evaluated as a PET ligand but found to lack specific binding for clinical studies (Majo et al., 2008).

properties

IUPAC Name

(1S,7R)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H/t3-,4+,5?,6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNRBAAQFZCLF-LAXKNYFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H]2C3C([C@@H]1O2)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
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4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
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4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
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4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
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4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
Reactant of Route 6
4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.